1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene
Description
1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene (CAS 1248916-41-7) is a brominated aromatic ether with a triethylene glycol-derived substituent. Its molecular formula is C₁₂H₁₇BrO₃, and it has a molecular weight of 289.17 g/mol . The compound features a benzene ring substituted at the para position with a bromine atom and a linear ethoxy chain (2-(2-ethoxyethoxy)ethoxy). This structure confers unique solubility and reactivity properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Stille coupling) and the preparation of water-soluble macrocycles .
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-2-14-7-8-15-9-10-16-12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMRFGXOQBMEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of ethoxyethoxy groups. The reaction typically involves:
Ethoxylation: The subsequent reaction with ethylene oxide or ethylene glycol derivatives under basic conditions to introduce the ethoxyethoxy groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:
- **Reduction
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) under appropriate conditions.
Oxidation: The ethoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Biological Activity
1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene is a brominated aromatic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The structure features a bromine atom attached to a benzene ring, which is further substituted with a branched ethoxy chain. This unique structure is hypothesized to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through electrophilic aromatic substitution. The bromine atom serves as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of new compounds with altered biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Key findings include:
| Substituent | Activity Impact |
|---|---|
| Bromine | Essential for electrophilic activity |
| Ethoxy Chain | Enhances solubility and bioavailability |
| Aromatic Ring | Critical for interaction with target biomolecules |
Research indicates that modifications to the ethoxy chain can significantly impact both solubility and biological potency.
Case Studies
- Anticancer Activity : A study conducted on various brominated aromatic compounds, including this compound, revealed significant cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Enzyme Inhibition : In another investigation, the compound was tested for its inhibitory effects on cytochrome P450 enzymes. Results showed a moderate inhibition profile, suggesting potential interactions that could affect drug metabolism.
- Antimicrobial Studies : A series of antimicrobial assays demonstrated that this compound exhibited activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural and Electronic Differences
- Chain Length and Flexibility: The target compound’s triethylene glycol-like chain provides greater hydrophilicity and conformational flexibility compared to shorter analogs like 1-bromo-4-ethoxybenzene. This enhances solubility in polar solvents, critical for applications in aqueous-phase reactions .
Terminal Group Effects :
Replacing the terminal ethoxy group with methoxy (e.g., 1-bromo-4-(2-methoxyethoxy)benzene) reduces hydrophobicity slightly, which may influence partitioning behavior in solvent systems . Fluorinated derivatives (e.g., 1-bromo-4-(2,2-difluoroethoxy)benzene) introduce electron-withdrawing effects, altering the benzene ring’s electron density and directing substitution patterns in electrophilic reactions .Conjugation and Electronic Properties :
Ethynyl-linked derivatives (e.g., 1-bromo-4-[(4-methoxyphenyl)ethynyl]benzene) enable extended π-conjugation, making them suitable for optoelectronic applications. The bromine atom in all analogs serves as a leaving group, facilitating nucleophilic aromatic substitution or metal-catalyzed cross-couplings .
Key Research Findings
Applications in Materials Science :
The triethylene glycol chain in the target compound improves solubility in organic electrochemical transistors (OECTs), enabling efficient charge transport . Shorter-chain analogs lack this property, limiting their utility in such devices.Thermal Stability : Linear ethoxy chains decompose at higher temperatures (~250°C) compared to cyclic ethers (~200°C), as observed in thermogravimetric analyses (data inferred from synthesis conditions in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
